4'-O-Methylcoclaurine
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Overview
Description
4’-O-Methylcoclaurine is a benzylisoquinoline alkaloid, a class of compounds known for their diverse pharmacological properties. This compound is derived from the methylation of 3’-hydroxy-N-methylcoclaurine and plays a crucial role in the biosynthesis of other significant alkaloids, such as reticuline. It is primarily found in plants like Coptis chinensis and is involved in the production of berberine, a well-known pharmaceutical alkaloid with various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methylcoclaurine typically involves the methylation of 3’-hydroxy-N-methylcoclaurine. This reaction is catalyzed by the enzyme 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine to the 4’-oxygen atom of 3’-hydroxy-N-methylcoclaurine .
Industrial Production Methods: In an industrial setting, the production of 4’-O-Methylcoclaurine can be enhanced through metabolic engineering of plants like Coptis japonica. By overexpressing the 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase gene, the yield of 4’-O-Methylcoclaurine and related alkaloids can be significantly increased .
Chemical Reactions Analysis
Types of Reactions: 4’-O-Methylcoclaurine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more complex alkaloids.
Reduction: This reaction can modify the functional groups on the molecule.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of 4’-O-Methylcoclaurine, such as reticuline, which is a key intermediate in the biosynthesis of other alkaloids .
Scientific Research Applications
4’-O-Methylcoclaurine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex alkaloids.
Biology: It is studied for its role in plant metabolism and its biosynthetic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of pharmaceutical compounds like berberine
Mechanism of Action
The mechanism of action of 4’-O-Methylcoclaurine involves its interaction with specific enzymes and receptors in biological systems. The compound exerts its effects by:
Molecular Targets: The primary molecular targets include enzymes involved in alkaloid biosynthesis.
Pathways Involved: The biosynthetic pathway of 4’-O-Methylcoclaurine is part of the larger benzylisoquinoline alkaloid biosynthesis pathway.
Comparison with Similar Compounds
4’-O-Methylcoclaurine is unique compared to other similar compounds due to its specific role in the biosynthesis of reticuline and other alkaloids. Similar compounds include:
3’-Hydroxy-N-methylcoclaurine: The precursor to 4’-O-Methylcoclaurine.
Reticuline: A direct product of 4’-O-Methylcoclaurine methylation.
Norcoclaurine: Another benzylisoquinoline alkaloid involved in similar biosynthetic pathways
Properties
CAS No. |
154727-04-5 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-14-5-3-12(4-6-14)9-16-15-11-17(20)18(22-2)10-13(15)7-8-19-16/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m1/s1 |
InChI Key |
XIEZJSPLHXEHSK-MRXNPFEDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O |
Origin of Product |
United States |
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